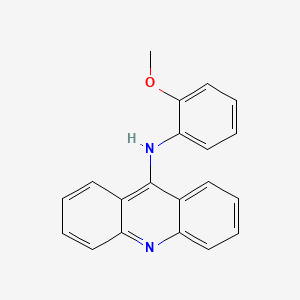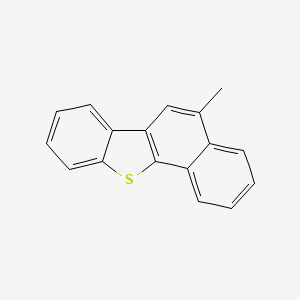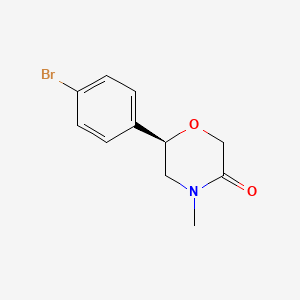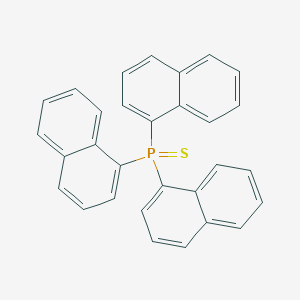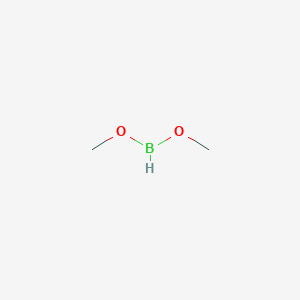
dimethoxyborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxyborane, also known as borane dimethoxy, is a chemical compound with the formula BH(OCH₃)₂. It is a boron-containing compound that is used in various chemical reactions and industrial applications. This compound is known for its reducing properties and is often used as a reagent in organic synthesis.
Preparation Methods
Dimethoxyborane can be synthesized through several methods. One common method involves the reaction of trimethoxyboroxine, sodium borohydride, and trimethyl borate in diethylene glycol dimethyl ether solvent at 70°C under atmospheric pressure. The reaction mixture is then distilled to increase the purity of this compound . Another method involves the reaction of diborane with trimethyl borate . Industrial production methods often utilize sodium borohydride as a starting material due to its cost-effectiveness .
Chemical Reactions Analysis
Dimethoxyborane undergoes various chemical reactions, including:
Reduction Reactions: this compound is a strong reducing agent and can reduce a variety of organic and inorganic compounds.
Hydrolysis: When this compound reacts with water, it undergoes hydrolysis to form boric acid, methanol, and hydrogen.
Substitution Reactions: this compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethoxyborane has several scientific research applications, including:
Organic Synthesis: It is used as a reducing agent in the synthesis of various organic compounds.
Catalysis: This compound is used as a catalyst in the production of resins, waxes, paints, and varnishes.
Material Science: It is used in the preparation of boric acids, which have applications in material science and industrial processes.
Mechanism of Action
The mechanism of action of dimethoxyborane involves its ability to donate electrons and act as a reducing agent. It can transfer hydride ions to other molecules, facilitating reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the compounds being reduced.
Comparison with Similar Compounds
Dimethoxyborane is similar to other boron-containing compounds such as trimethyl borate and diborane. it is unique in its specific reducing properties and its ability to participate in a wide range of chemical reactions. Similar compounds include:
Trimethyl Borate (B(OCH₃)₃): Used as a solvent and catalyst in various industrial processes.
Diborane (B₂H₆): A highly reactive boron hydride used in organic synthesis and as a reducing agent.
This compound stands out due to its versatility and effectiveness as a reducing agent in both organic and inorganic chemistry.
Properties
CAS No. |
4542-61-4 |
|---|---|
Molecular Formula |
C2H7BO2 |
Molecular Weight |
73.89 g/mol |
IUPAC Name |
dimethoxyborane |
InChI |
InChI=1S/C2H7BO2/c1-4-3-5-2/h3H,1-2H3 |
InChI Key |
VAWRKITUPUFMHV-UHFFFAOYSA-N |
Canonical SMILES |
B(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


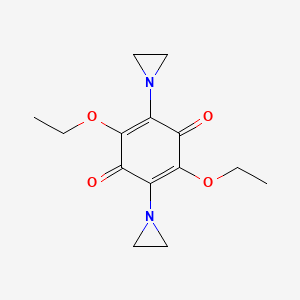
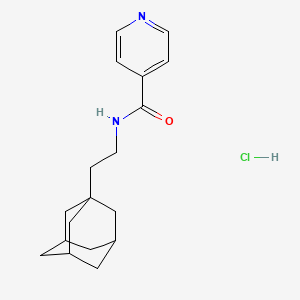
![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)
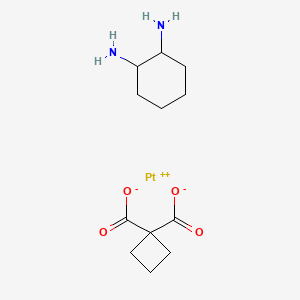

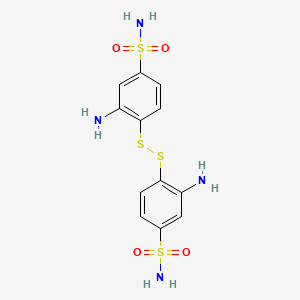
![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
